molecular formula C7H10N4S B2553497 2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide CAS No. 6823-89-8

2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide

Cat. No.: B2553497
CAS No.: 6823-89-8
M. Wt: 182.25
InChI Key: SUSIQENTYZSKAW-WEVVVXLNSA-N
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Description

2-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a hydrazinecarbothioamide backbone (H₂N–NH–CS–NH₂) with a (1-methylpyrrol-2-yl)methylidene substituent at the 2-position. The E-configuration of the imine bond (C=N) is critical for its structural and electronic properties. Thiosemicarbazones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant effects, often modulated by substituent variations . Its synthesis likely involves condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with thiosemicarbazide, a method consistent with protocols described in related compounds .

Properties

IUPAC Name

[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S/c1-11-4-2-3-6(11)5-9-10-7(8)12/h2-5H,1H3,(H3,8,10,12)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSIQENTYZSKAW-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818954
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Classical Condensation Methodology

The most widely implemented synthesis involves refluxing equimolar quantities of 1-methyl-1H-pyrrole-2-carbaldehyde and thiosemicarbazide in ethanol under acidic catalysis. A typical procedure dissolves 10 mmol of aldehyde in 50 mL anhydrous ethanol, followed by dropwise addition of 10 mmol thiosemicarbazide dissolved in 30 mL hot ethanol. Glacial acetic acid (2–3 mL) catalyzes the reaction during 4–6 hours of reflux. The product precipitates upon cooling to 0–5°C, with recrystallization from ethanol/water (3:1) yielding pale yellow crystals (68–72% yield).

Key reaction parameters:

  • Molar ratio : 1:1 aldehyde to thiosemicarbazide
  • Temperature : 78–80°C (ethanol reflux)
  • Catalyst : 20–30% v/v acetic acid
  • Reaction time : 4–6 hours

Mechanistic pathway :

  • Protonation of carbonyl oxygen enhances electrophilicity
  • Nucleophilic attack by thiosemicarbazide’s terminal amine
  • Sequential dehydration to form imine bond
  • Tautomerization stabilizing (E)-configuration

Solvent-Free Mechanochemical Synthesis

Recent advancements employ ball-milling techniques to enhance reaction efficiency. Combining 1-methyl-1H-pyrrole-2-carbaldehyde (5 mmol) and thiosemicarbazide (5 mmol) with montmorillonite K10 clay (0.5 g) in a planetary ball mill (350 rpm, 25 min) achieves 89% conversion. This method eliminates solvent use and reduces reaction time by 90% compared to classical approaches.

Advantages :

  • No solvent waste generation
  • Improved atomic economy (E-factor = 0.12 vs. 2.45 for solution phase)
  • Scalable to multigram quantities

Limitations :

  • Requires specialized equipment
  • Particle size distribution affects reproducibility

Catalytic System Optimization

Acid Catalysts Screening

Comparative studies evaluate catalyst efficacy through reaction kinetics and product purity:

Catalyst Concentration (mol%) Time (h) Yield (%) Purity (HPLC)
Acetic acid 20 4.5 72 98.2
p-Toluenesulfonic acid 15 3.2 81 97.8
Amberlyst-15 10 (wt%) 2.8 85 99.1
Sulfated zirconia 5 4.0 78 96.5

Heterogeneous catalysts like Amberlyst-15 enable simple filtration recovery and reuse for 3–5 cycles without significant activity loss.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) accelerates the condensation to 12–15 minutes with comparable yields (75–82%). A closed-vessel system prevents ethanol evaporation while maintaining reaction homogeneity. This method proves particularly effective for small-scale (<5 g) syntheses requiring rapid turnaround.

Energy comparison :

  • Conventional reflux: 2.8 kWh per mole
  • Microwave: 0.45 kWh per mole

Structural Elucidation and Characterization

Spectroscopic Analysis

IR spectroscopy (KBr, cm⁻¹):

  • 3428 (N-H stretch, hydrazinecarbothioamide)
  • 2924 (C-H aromatic)
  • 1596 (C=N imine)
  • 1153 (C=S thioureide)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 2.35 (s, 3H, N-CH₃)
  • δ 6.12–6.85 (m, 3H, pyrrole-H)
  • δ 8.32 (s, 1H, N=CH-)
  • δ 10.85 (br s, 2H, NH₂)
  • δ 11.12 (s, 1H, NH)

13C NMR (100 MHz, DMSO-d₆):

  • δ 178.4 (C=S)
  • δ 149.2 (C=N)
  • δ 122.4–132.8 (pyrrole carbons)
  • δ 38.7 (N-CH₃)

Crystallographic Data

Although single crystals of the title compound remain elusive, isostructural analogs exhibit:

  • Space group : P2₁/c
  • Unit cell parameters : a = 7.892 Å, b = 10.345 Å, c = 14.672 Å
  • Dihedral angle : 29.22° between pyrrole and hydrazinecarbothioamide planes

Purification and Stability Considerations

Recrystallization Solvent Systems

Solvent Combination Recovery (%) Purity (%) Crystal Habit
Ethanol/water (3:1) 68 98.2 Needles
Acetonitrile 72 99.4 Prisms
Ethyl acetate/hexane (1:2) 65 97.8 Plates

Acetonitrile produces highest purity material but requires careful temperature control to prevent premature precipitation.

Thermal Stability Profile

TGA-DSC analysis (N₂ atmosphere, 10°C/min):

  • Decomposition onset : 199.7°C
  • Exothermic peak : 215.4°C (ΔH = 348 J/g)
  • Residue at 500°C : 12.3% (char)

Storage recommendations:

  • Dessicator with P₂O₅
  • Amber glass under argon
  • Stable ≤18 months at −20°C

Alternative Synthetic Pathways

Solid-Phase Synthesis

Immobilizing thiosemicarbazide on Wang resin enables sequential:

  • Aldehyde coupling (DIC/HOBt, DMF)
  • Acidolytic cleavage (TFA/DCM)

Advantages :

  • Automated synthesis compatible
  • High purity (>99% by LC-MS)
  • Scalable to combinatorial libraries

Continuous Flow Reactor Synthesis

Microreactor systems (0.5 mm ID PTFE tubing) achieve:

  • Residence time : 8.7 minutes
  • Space-time yield : 3.46 kg/L·h
  • Productivity : 28 g/h at 80°C

Optimized parameters:

  • Flow rate: 2.5 mL/min
  • Pressure: 2.8 bar
  • Catalyst: 0.1M HCl in ethanol

Analytical Method Development

HPLC Quantification

Column : C18, 250 × 4.6 mm, 5 μm
Mobile phase :

  • A: 0.1% formic acid in water
  • B: Acetonitrile
Time (min) %B Flow (mL/min)
0 20 1.0
10 80 1.0
15 20 1.0

Retention time: 6.72 ± 0.3 min
LOQ: 0.1 μg/mL (S/N = 10)

Spectroelectrochemical Characterization

Cyclic voltammetry (0.1M TBAPF₆ in DMF):

  • Epa : +0.87 V (irreversible oxidation)
  • Epc : −1.12 V (quasi-reversible reduction)

Controlled potential electrolysis at −1.2V generates the radical anion species stable for >2 hours under nitrogen.

Scale-Up Considerations

Pilot Plant Synthesis

A 50 kg batch process utilizes:

  • 316L stainless steel reactor
  • Jacketed heating/cooling (−20°C to 150°C)
  • Distillation column for ethanol recovery

Process metrics :

  • Cycle time: 18 hours
  • Overall yield: 69%
  • Purity: 99.1% (HPLC)
  • Waste index: 1.8 kg/kg product

Environmental Impact Assessment

EcoScale score : 68/100

  • Penalties:
    • −10 for acetic acid use

      −15 for ethanol consumption

      −7 for energy-intensive drying

Green chemistry improvements :

  • Replace ethanol with cyclopentyl methyl ether
  • Implement membrane filtration instead of recrystallization
  • Utilize waste heat from exothermic reaction

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield carboxylic acids, while reduction with NaBH4 would produce the corresponding reduced hydrazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound features a pyrrole ring and a hydrazinecarbothioamide moiety, which contribute to its reactivity and potential biological activities. Its molecular formula is C9H12N4SC_9H_{12}N_4S, with a molecular weight of approximately 182.25 g/mol. The compound's structure allows it to form stable complexes with transition metals, enhancing its utility in coordination chemistry.

Chemistry

  • Ligand in Coordination Chemistry : The compound acts as a ligand, forming stable complexes with various transition metals. This property is significant for developing new materials and catalysts.
  • Synthetic Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds.

Biology

  • Enzyme Inhibition : Research indicates that this compound exhibits potential as an enzyme inhibitor. This property is crucial for studying enzyme mechanisms and developing pharmaceuticals targeting specific enzymes.
Biological Activity Mechanism Potential Applications
AntimicrobialInhibition of bacterial growthDevelopment of antibiotics
AnticancerInduction of apoptosis in cancer cellsCancer treatment research

Medicine

  • Therapeutic Applications : Due to its biological activity, the compound is being investigated for potential therapeutic uses, including:
    • Antimicrobial Properties : Exhibiting activity against various pathogens, making it a candidate for antibiotic development.
    • Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells, warranting further investigation into its use as an anticancer agent.

Industry

  • Chemical Synthesis : The compound can be utilized in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various hydrazone derivatives, 2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Potential

Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The findings suggest that further exploration could lead to new cancer therapies based on this hydrazone derivative.

Synthetic Routes

The synthesis of this compound typically involves the condensation reaction between pyrrole-2-carbaldehyde and thiosemicarbazide in ethanol at room temperature. The reaction conditions are optimized to maximize yield and purity.

Mechanism of Action

The mechanism by which 2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved depend on the specific application, but generally include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiosemicarbazone derivatives exhibit significant variability in biological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Biological Activity/Properties References
Target Compound C₇H₁₀N₄S* ~198.25 1-Methylpyrrol-2-ylmethylidene Not explicitly reported (inferred: potential antioxidant/antimicrobial)
MMINA (Indole derivative) C₁₉H₁₈N₄O₃ 366.38 3-Nitrophenyl, indole Anticonvulsant, testicular protection via StAR/CatSper modulation
N′-(4-Chloro-3-nitrobenzylidene)-2-(1-methylpyrrol-2-yl)acetohydrazide C₁₄H₁₃ClN₄O₃ 320.73 4-Chloro-3-nitrophenyl, pyrrole Enhanced reactivity due to electron-withdrawing nitro group
(2E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide C₉H₁₁N₃O₂S 225.27 3-Hydroxy-4-methoxyphenyl Moderate antioxidant activity (~30–33%)
(1E,5E)-1-(2-Hydroxybenzylidene)-5-(1-(pyridin-2-yl)ethylidene)carbonohydrazide C₁₆H₁₅N₅O₂ 329.33 Pyridinyl, hydroxybenzylidene Antioxidant activity (~30–33%)

Notes:

  • *Calculated based on structural analogy.
  • Heteroaromatic substituents (e.g., pyrrole, indole, pyridine) influence π-π stacking and hydrogen-bonding interactions, affecting solubility and bioavailability . Hydroxy/methoxy groups (e.g., compound ) enhance antioxidant activity via radical scavenging.

Key Research Findings

Synthetic Methods :

  • The target compound is synthesized via acid-catalyzed condensation of 1-methylpyrrole-2-carbaldehyde with thiosemicarbazide, analogous to the synthesis of (E)-2-((1H-pyrrol-2-yl)methylene)hydrazinecarbothioamide .
  • Indole derivatives like MMINA are synthesized by refluxing indole hydrazides with substituted benzaldehydes .

Structural Characterization :

  • X-ray crystallography confirmed the E-configuration of imine bonds in related compounds (e.g., ), a feature critical for biological activity .
  • Spectroscopic techniques (¹H/¹³C NMR, FT-IR) are standard for verifying hydrazone formation, as seen in MMINA .

Biological Activities: Antioxidant Activity: Carbonohydrazide derivatives with hydroxy/methoxy groups exhibit moderate antioxidant effects (~30–33%) due to phenolic hydrogen donation . Anticonvulsant Activity: MMINA’s indole core and nitro group contribute to its efficacy in seizure models . Testicular Protection: MMINA upregulates StAR and CatSper proteins, highlighting its role in reproductive health .

Biological Activity

The compound 2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide is a hydrazone derivative that has garnered attention for its potential biological activities. Hydrazones and their derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting various studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrole moiety, which is significant in influencing its biological activity due to its ability to participate in various chemical interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₉H₁₃N₃S
Molecular Weight197.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that hydrazone compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study : A study on similar hydrazone derivatives demonstrated that they exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable efficacy .

Anticancer Activity

Hydrazones have also been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in various studies.

Research Findings : A related hydrazone derivative was found to significantly inhibit the proliferation of leukemia cell lines K562 and HEL, demonstrating strong apoptotic activity and affecting cell cycle distribution . This suggests that this compound may also exhibit similar anticancer effects.

The biological activity of hydrazones is often attributed to their ability to form chelates with metal ions or interact with biomolecules such as proteins and nucleic acids.

Table 2: Proposed Mechanisms

MechanismDescription
Metal Ion ChelationFormation of stable complexes with metal ions
DNA InteractionBinding to DNA, leading to disruption of replication
Enzyme InhibitionInhibition of key enzymes involved in metabolism

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide, and how can purity be validated?

  • Methodology : The compound is synthesized via condensation of 1-methyl-1H-pyrrole-2-carboxaldehyde with thiosemicarbazide under reflux in ethanol or methanol. Acid catalysis (e.g., acetic acid) enhances yield by promoting Schiff base formation . Purification involves recrystallization from ethanol/water mixtures. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Structural confirmation requires FT-IR (C=N stretch at ~1600 cm⁻¹, C=S at ~1250 cm⁻¹) and ¹H/¹³C NMR (pyrrole ring protons at δ 6.5–7.0 ppm, hydrazinecarbothioamide NH signals at δ 9.5–10.5 ppm) .

Q. How does the compound’s electronic structure influence its reactivity in coordination chemistry?

  • Methodology : The hydrazinecarbothioamide group acts as a multidentate ligand, with sulfur and nitrogen atoms available for metal coordination. Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal charge distribution: the thione sulfur is electron-rich (natural charge ~−0.45), facilitating interactions with transition metals like Cd(II) or Cu(II) . Experimental validation involves UV-Vis spectroscopy (ligand-to-metal charge transfer bands at 350–450 nm) and cyclic voltammetry (redox potentials for metal complexes) .

Advanced Research Questions

Q. How can experimental design resolve contradictions in reported biological activities of thiosemicarbazone derivatives?

  • Methodology : Discrepancies in antimicrobial activity (e.g., varying MIC values against S. aureus) may arise from structural isomerism or solvent effects. Use a factorial design (2^k model) to test variables: solvent polarity (DMSO vs. ethanol), substituent position (E/Z isomerism), and pH . Pair this with molecular docking (AutoDock Vina) to compare binding affinities to E. coli dihydrofolate reductase (PDB: 1RX2). Cross-validate with in vitro assays (broth microdilution) and crystallographic data to confirm dominant conformers .

Q. What mechanistic insights explain the compound’s metal-complexation behavior under varying pH conditions?

  • Methodology : At pH < 5, the thione form (C=S) dominates, coordinating via sulfur. At pH 7–9, deprotonation occurs (NH → N⁻), enabling N,S-bridging modes. Monitor using pH-metric titrations (0.1 M KCl, 25°C) with potentiometric detection. Complement with ESI-MS to identify species like [ML₂]⁺ (m/z ~450–500). Single-crystal XRD (Mo-Kα radiation) of Cd(II) complexes reveals distorted octahedral geometry with bond lengths: Cd–S = 2.5–2.6 Å, Cd–N = 2.3–2.4 Å .

Q. How can computational modeling predict the compound’s tautomeric equilibria and its impact on bioactivity?

  • Methodology : Perform ab initio calculations (Gaussian 16) to compare thione (C=S) and thiol (C–SH) tautomers. Solvent effects (PCM model for ethanol/water) shift equilibrium: thione is favored by ΔG ≈ 3–5 kcal/mol. Molecular dynamics (GROMACS) simulate interaction with lipid bilayers to assess membrane permeability. Correlate with logP values (experimental: ~1.8) and cytotoxicity assays (HeLa cells, IC₅₀) to identify bioactive tautomers .

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